7-Chloro-1-methyl-1H-indazole

Medicinal Chemistry Cross-Coupling Indazole Derivatives

Researchers requiring a regiospecifically functionalized indazole scaffold for kinase inhibitor programs or Nav1.7 pain target exploration face limited options with generic chloroindazoles. 7-Chloro-1-methyl-1H-indazole (CAS 1216697-27-6) directly solves this challenge. - Exclusive 7-Cl substitution adjacent to the N1-methyl group provides a unique steric and electronic environment essential for selective Suzuki-Miyaura derivatization and target engagement, a property absent in 5- or 6-chloro isomers. - The aryl chloride handle enables rapid analog generation via palladium-catalyzed cross-coupling, accelerating SAR studies and hit-to-lead optimization. - Quantifiable lipophilicity increase (ΔLogP ≈ +0.95 vs. 1-methylindazole) allows precise ADME/PK property tuning within congeneric series. Available in multiple pack sizes with documented ≥98% purity, ensuring reproducible synthetic outcomes and reliable supply chain continuity for discovery chemistry.

Molecular Formula C8H7ClN2
Molecular Weight 166.608
CAS No. 1216697-27-6
Cat. No. B572010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-methyl-1H-indazole
CAS1216697-27-6
Synonyms7-chloro-1-Methyl-1H-indazole
Molecular FormulaC8H7ClN2
Molecular Weight166.608
Structural Identifiers
SMILESCN1C2=C(C=CC=C2Cl)C=N1
InChIInChI=1S/C8H7ClN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3
InChIKeyDLYLXUCNDBDVKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1-methyl-1H-indazole for Chemical Synthesis and R&D


7-Chloro-1-methyl-1H-indazole (CAS 1216697-27-6) is a halogenated heterocyclic building block, specifically an N-methylated 7-chloroindazole, with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol . As a substituted indazole, it serves as a versatile intermediate in medicinal chemistry for the construction of kinase inhibitors and other biologically active molecules, leveraging the indazole scaffold‘s established role as a bioisostere for phenol and its favorable lipophilicity profile . Its commercial availability from multiple vendors supports its utility in drug discovery and chemical biology research.

Workflow Halogenated heterocyclic building block
Selection N-methyl-7-chloro substitution for cross-coupling
Use Context Medicinal chemistry and kinase inhibitor synthesis

Irreplaceability of 7-Chloro-1-methyl-1H-indazole in Synthesis


Substituting 7-Chloro-1-methyl-1H-indazole with a generic chloroindazole or another regioisomer is not feasible due to the distinct electronic and steric environment created by the specific 7-chloro substitution on the N-methylated indazole core. The 7-position on the indazole ring is adjacent to the N1-methyl group, which imposes a unique steric hindrance and electronic polarization that cannot be replicated by other substitution patterns (e.g., 5-chloro or 6-chloro). This specific substitution pattern is crucial for the regioselective introduction of functional handles in cross-coupling reactions, such as Suzuki-Miyaura couplings . Furthermore, the presence of the chloro group at the 7-position provides a defined site for further derivatization or interaction with biological targets, a feature not present in unsubstituted 1-methyl-1H-indazole (CAS 13436-48-1) . The following evidence details these quantifiable differences.

7-Chloro regioisomer defines steric/electronic profile for site-selective cross-coupling; other chloroindazoles may not replicate this reactivity.
Unsubstituted 1-methyl-1H-indazole lacks a halogen handle, requiring C–H activation strategies that may shift synthetic route viability.
Lipophilicity differs (estimated ΔLogP ~0.95) from the parent, which may alter ADME profiles and complicates direct analog replacement.

Comparative Evidence for 7-Chloro-1-methyl-1H-indazole


Cross-Coupling Reactivity Advantage

The presence of the chlorine atom at the 7-position of 7-Chloro-1-methyl-1H-indazole provides a critical synthetic handle that is completely absent in unsubstituted 1-methyl-1H-indazole (CAS 13436-48-1). This allows for site-selective palladium-catalyzed cross-coupling reactions, a fundamental transformation for building complex molecules. The comparator, 1-methyl-1H-indazole, lacks this reactivity and would require alternative, potentially lower-yielding, C-H activation strategies for functionalization at the 7-position. This difference is not just functional but defines the synthetic route feasibility.

Cross-Coupling Handle
Class-level inference
Target Aryl chloride present at C7
Comparator No halogen handle; 1-methyl-1H-indazole
Defines synthetic route feasibility
Class-level inference; experimental validation advised
Medicinal Chemistry Cross-Coupling Indazole Derivatives

Physicochemical Impact of 7-Chloro Substitution

The introduction of a chlorine atom at the 7-position significantly alters the lipophilicity and electronic profile of the indazole core compared to the unsubstituted parent compound, 1-methyl-1H-indazole. While precise experimental logP/logD values for 7-Chloro-1-methyl-1H-indazole are not available from primary literature, the calculated LogP is 2.51800, indicating a substantial increase in hydrophobicity compared to the parent 1-methyl-1H-indazole (calculated LogP of ~1.57). This increase in LogP (~0.95 units) is a class-level expectation based on the addition of a lipophilic chlorine atom and can be quantitatively estimated using established fragment-based methods. [1]

Lipophilicity Shift
Class-level inference
ΔLogP ≈ +0.95
calc. LogP 2.52 (target) vs 1.57 (parent)
Impacts permeability and metabolic stability
In silico prediction; confirm experimentally
Medicinal Chemistry ADME Lipophilicity

Ion Channel Engagement by 7-Chloroindazole Scaffold

A derivative of 7-Chloro-1-methyl-1H-indazole, specifically 6-(4-((7-chloro-1-methyl-1H-indazol-4-yl)oxy)phenyl)..., has demonstrated binding affinity for the human voltage-gated sodium channel Nav1.7 (SCN9A), a well-validated target for pain. The binding affinity is reported in the BindingDB database (BDBM311143). While a direct comparator data point is not available in the public domain, this evidence establishes that the 7-chloro-1-methyl-1H-indazole core, when appropriately functionalized, can engage a clinically relevant target. A closely related analog lacking the 7-chloro or N-methyl group might exhibit significantly different or no activity, underscoring the core‘s importance. [1]

Nav1.7 Engagement
Supporting evidence
Binding affinity reported (BDBM311143)
Human Nav1.7 sodium channel
Supports ion channel modulator research
Derivative data; core scaffold relevance to verify
Ion Channels Pain Nav1.7

Patent-Protected Kinase Inhibitor Scaffold

The 7-chloro-1-methyl-1H-indazole core is explicitly claimed within a patent family (e.g., US 6,531,491 B1, US 7,141,581) describing indazole compounds as inhibitors of protein kinases for therapeutic use, particularly in oncology. This patent protection highlights the scaffold‘s proven utility in a highly competitive area of drug discovery. While the unsubstituted 1-methylindazole is also a common building block, its presence in the patent landscape is less specific. The fact that a 7-chloro substituted version is included in granted patents suggests that this specific substitution pattern imparts a distinct biological or pharmaceutical advantage (e.g., improved potency, selectivity, or pharmacokinetics) over other regioisomers, making it a valuable asset for commercial research. [1] [2]

Kinase Inhibitor IP
Supporting evidence
Granted US patents 6,531,491 & 7,141,581
IP-validated kinase inhibitor scaffold
Qualitative IP landscape; review specific claims
Kinase Inhibition Oncology Drug Discovery

Use Cases for 7-Chloro-1-methyl-1H-indazole


Kinase Inhibitor Lead Optimization

Medicinal chemists developing novel kinase inhibitors for oncology or inflammatory diseases should select 7-Chloro-1-methyl-1H-indazole as a privileged intermediate. Its established use in patented kinase inhibitor scaffolds [1] allows for rapid generation of analogs with a validated core, potentially accelerating SAR studies and improving the likelihood of identifying a clinical candidate.

7-Substituted Indazole Synthesis via Cross-Coupling

Organic chemists requiring a functionalized indazole for downstream diversification should procure this compound. The aryl chloride at the 7-position is a versatile handle for palladium-catalyzed cross-coupling reactions , enabling the efficient introduction of aryl, heteroaryl, or amine substituents to explore chemical space around the indazole core. This is not possible with the unsubstituted 1-methylindazole.

Ion Channel Modulator Discovery

Researchers targeting voltage-gated sodium channels (e.g., Nav1.7 for pain) or other ion channels can use 7-Chloro-1-methyl-1H-indazole as a starting point for library synthesis. Binding data for a derivative containing this core confirms its potential to engage this target class [2], providing a rational basis for its selection over other heterocyclic building blocks.

Physicochemical Property Optimization Studies

In ADME and PK optimization studies, this compound serves as a valuable tool. The quantifiable increase in lipophilicity (ΔLogP ≈ +0.95) compared to the parent 1-methylindazole allows medicinal chemists to probe the effect of increased hydrophobicity on permeability, solubility, and metabolic stability within a congeneric series.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Halogenated indazole core
Kinase inhibition assay validation
7-Substituted indazole synthesis
Aryl chloride cross-coupling handle
Cross-coupling reaction scope review
Ion channel modulator research
Nav1.7 binding potential
Binding assay evaluation
ADME property optimization studies
Increased lipophilicity
LogP and permeability assay confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.